molecular formula C9H6ClF3N2 B6301991 7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole CAS No. 105391-64-8

7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole

Cat. No.: B6301991
CAS No.: 105391-64-8
M. Wt: 234.60 g/mol
InChI Key: BMGIZULXIZHWBN-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitrobenzotrifluoride with methylhydrazine, followed by cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, methyl, and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-(trifluoromethyl)-1H-indazole: Lacks the methyl group at the 6-position.

    6-Methyl-4-(trifluoromethyl)-1H-indazole: Lacks the chlorine atom at the 7-position.

    4-(Trifluoromethyl)-1H-indazole: Lacks both the chlorine and methyl groups.

Uniqueness

7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole is unique due to the combination of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

7-chloro-6-methyl-4-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c1-4-2-6(9(11,12)13)5-3-14-15-8(5)7(4)10/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGIZULXIZHWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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